

# QuEChERS method using N-propylethylenediamine for sample cleanup

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## Compound of Interest

Compound Name: *N*-Propylethylenediamine

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An Application Guide to the QuEChERS Method: Leveraging **N-propylethylenediamine** (PSA) for High-Efficiency Sample Cleanup

## Introduction: The QuEChERS Revolution in Sample Preparation

In the landscape of analytical chemistry, particularly for multi-residue analysis in complex matrices like food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method stands out as a transformative development.[1][2] Introduced by Anastassiades et al. in 2003, this approach streamlined what was once a laborious, solvent-intensive process involving liquid-liquid or solid-phase extractions.[3] The elegance of QuEChERS lies in its two-stage process: an initial solvent extraction and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2]

This second stage is critical for removing matrix co-extractives that can interfere with chromatographic analysis, damage instrumentation, and compromise data quality.[4] A variety of sorbents can be employed at this stage, but one of the most versatile and widely used is **N-propylethylenediamine**, commonly known as Primary-Secondary Amine (PSA). This application note provides a detailed exploration of the QuEChERS cleanup step using PSA, explaining its mechanism of action and providing a robust protocol for its application.

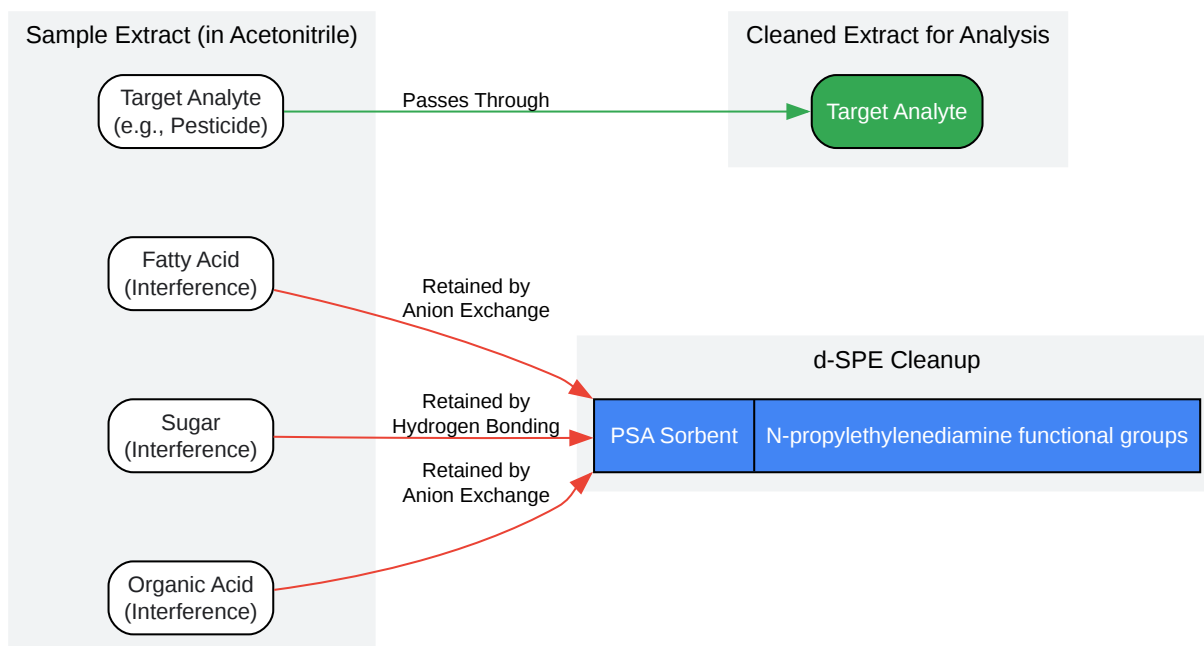
## The Central Role of PSA: Mechanism and Selectivity

**N-propylethylenediamine (PSA)** is a silica-based sorbent functionalized with both primary and secondary amine groups. This dual-amine structure gives it weak anion exchange properties, making it exceptionally effective at removing specific types of polar interferences from the acetonitrile extracts generated in the first stage of QuEChERS.[3][5]

**Mechanism of Action:** The primary and secondary amine functional groups on the PSA sorbent act as hydrogen bond donors and acceptors. This allows them to interact strongly with and retain compounds that have polar functional groups, particularly those with acidic protons. The main classes of interferences removed by PSA include:

- **Sugars:** Simple and complex carbohydrates are abundant in fruit and vegetable matrices. The multiple hydroxyl (-OH) groups on sugar molecules readily form hydrogen bonds with the amine groups of PSA, leading to their retention.[3][6][7]
- **Fatty Acids:** The carboxylic acid group (-COOH) of fatty acids is readily deprotonated, and the resulting carboxylate anion interacts with the protonated amine groups of the PSA via ion exchange, effectively removing them from the sample extract.[7][8]
- **Organic Acids:** Similar to fatty acids, other organic acids (e.g., citric acid, malic acid) commonly found in plant-based samples are efficiently removed through the same anion exchange mechanism.[9][10][11]
- **Polar Pigments:** Some polar pigments can also be retained by PSA.[3]

By selectively removing these interfering compounds, PSA cleanup produces a significantly cleaner extract, leading to more accurate and reproducible results in subsequent GC-MS or LC-MS analysis.[4]



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Caption: Mechanism of PSA in d-SPE cleanup.

## Choosing Your Sorbent Combination

While PSA is a powerful cleanup tool on its own, it is often combined with other sorbents to tackle more complex matrices. The choice of sorbent cocktail is dictated by the specific characteristics of the sample.<sup>[2][7]</sup>

Sorbent	Chemical Name	Primary Function	Target Matrices
PSA	N-propylethylenediamine	Removes sugars, organic acids, fatty acids.[7][11]	General purpose, especially fruits and vegetables.[2]
C18	End-capped Octadecylsilane	Removes non-polar interferences like lipids and fats.[3][9]	High-fat samples (e.g., avocado, nuts, dairy, oils).[1][7]
GCB	Graphitized Carbon Black	Removes pigments (e.g., chlorophyll, carotenoids) and sterols.[4][9]	Highly pigmented samples (e.g., spinach, carrots, red peppers).[1][12]

Causality in Sorbent Selection: The decision to add C18 or GCB is a critical experimental choice. For a fatty matrix like avocado, relying on PSA alone is insufficient; the non-polar C18 sorbent is necessary to bind the abundant lipids that would otherwise contaminate the final extract.[7] For a sample like spinach, GCB is essential to remove the high concentration of chlorophyll, which can interfere with analysis.[13] However, a crucial caveat is that GCB can also retain planar pesticides, potentially leading to lower analyte recovery.[2][7] Therefore, the amount of GCB used is often minimized to strike a balance between interference removal and analyte loss.[2]

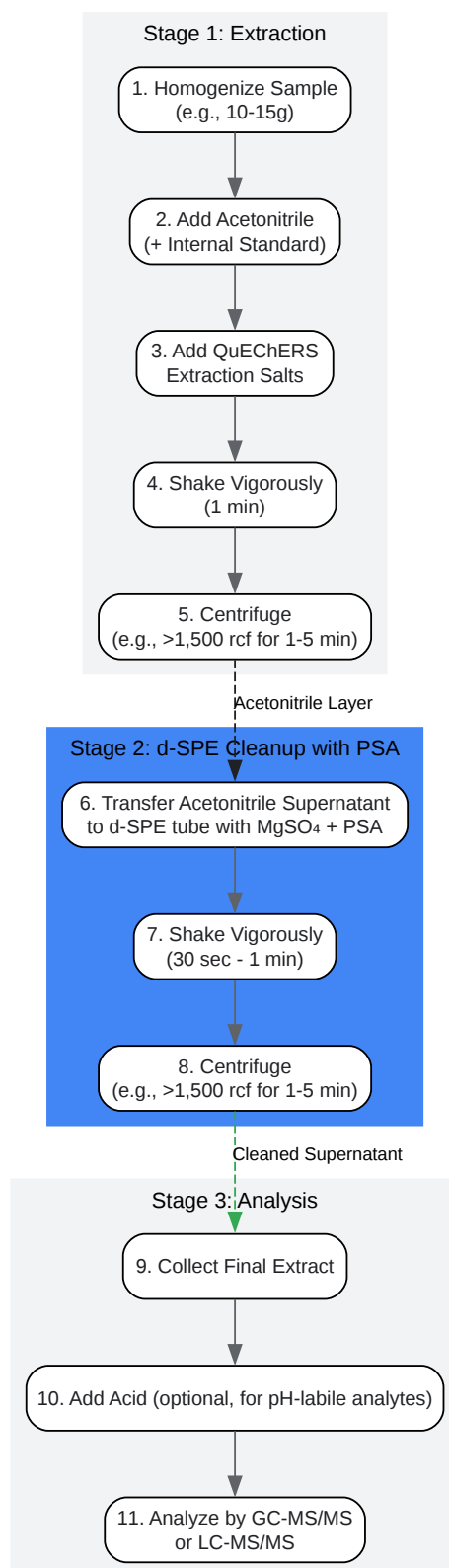
## Detailed Protocol: QuEChERS Cleanup with PSA

This protocol outlines the d-SPE cleanup step for a general-purpose sample, such as a fruit or vegetable, following an initial QuEChERS extraction based on methods like AOAC 2007.01 or EN 15662.[14]

Materials:

- Supernatant from the initial QuEChERS extraction step (in acetonitrile).
- d-SPE Cleanup Tube (e.g., 2 mL or 15 mL) containing:
  - Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
  - **N-propylethylenediamine (PSA)**

- Vortex mixer
- Centrifuge



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Caption: General workflow of the QuEChERS method.

#### Step-by-Step Methodology:

- **Prepare d-SPE Tubes:** Select a pre-packaged d-SPE tube or prepare your own containing the appropriate amounts of sorbent. For many general applications (e.g., fruits, vegetables), a standard formulation is 50 mg of PSA and 150 mg of anhydrous  $\text{MgSO}_4$  per 1 mL of extract to be cleaned.<sup>[3]</sup> The  $\text{MgSO}_4$  is crucial for removing any residual water from the acetonitrile phase.<sup>[3][7]</sup>
- **Transfer Supernatant:** Following the initial extraction and centrifugation (Stage 1), carefully transfer a defined aliquot of the acetonitrile supernatant (upper layer) into the prepared d-SPE cleanup tube. For example, transfer 1 mL of supernatant into a 2 mL d-SPE tube or 6-8 mL into a 15 mL d-SPE tube.
- **Vortex:** Immediately cap the tube securely and vortex vigorously for 30 seconds to 1 minute. This "dispersive" step is key, as it ensures the entire sample extract comes into intimate contact with the sorbent particles, maximizing the removal of interferences.
- **Centrifuge:** Centrifuge the d-SPE tube for 1-5 minutes at an RCF of  $>1,500$ . This will pellet the sorbent material and any bound interferences, leaving a clear, cleaned supernatant.
- **Collect Final Extract:** The resulting supernatant is the final, cleaned extract. Carefully collect this extract using a pipette, avoiding disturbance of the pellet at the bottom of the tube.
- **Post-Cleanup Stabilization (Optional but Recommended):** For the analysis of base-labile pesticides, the extract's pH may be  $>8$  after exposure to PSA.<sup>[15]</sup> It is often recommended to add a small amount of acid, such as 5% formic acid in acetonitrile, to the final extract to adjust the pH to  $\sim 5$ , thereby stabilizing these sensitive compounds prior to analysis.<sup>[16]</sup>
- **Analysis:** The cleaned extract is now ready for direct injection or dilution before analysis by GC-MS/MS or LC-MS/MS. The method typically yields analyte recoveries between 70-120% with relative standard deviations (RSDs) below 20%.<sup>[4][17]</sup>

## Troubleshooting and Method Validation

A self-validating protocol requires an understanding of potential pitfalls and how to address them.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Recovery of Acidic Analytes	The weak anion exchange property of PSA can sometimes retain acidic pesticides, not just interfering organic acids.[10]	Analyze the raw extract directly without PSA cleanup for these specific compounds.[16] Alternatively, use a d-SPE tube without PSA (e.g., only MgSO <sub>4</sub> and C18).[10]
Low Recovery of Planar Analytes	If using GCB in combination with PSA, the GCB sorbent can strongly adsorb planar molecules.[2][7]	Reduce the amount of GCB in the d-SPE tube. The EN 15662 method recommends less GCB than some AOAC versions to improve recovery of these compounds.[2]
Poor Peak Shape in GC	Acetic acid used in some extraction protocols can negatively impact the effectiveness of PSA cleanup and cause chromatographic issues.[18]	Select a QuEChERS extraction method that uses a citrate buffer instead of an acetate buffer.[15][19]
Insufficient Cleanup (High Matrix Effects)	The amount of PSA may be insufficient for the level of interferences in a particularly "dirty" matrix (e.g., high sugar or high acid).[8]	Increase the amount of PSA sorbent used per mL of extract or consider a cartridge SPE (cSPE) format with a larger sorbent bed for greater cleanup capacity.[6][8]

## Conclusion

The use of **N-propylethylenediamine** (PSA) in the d-SPE cleanup stage is a cornerstone of the QuEChERS methodology. Its unique ability to selectively remove polar interferences like sugars and acids is fundamental to achieving the clean extracts necessary for sensitive and reliable multi-residue analysis. By understanding the chemical principles behind PSA's function and

strategically combining it with other sorbents like C18 and GCB, researchers can adapt the QuEChERS method to a vast array of complex sample matrices, ensuring data of the highest quality and integrity.

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